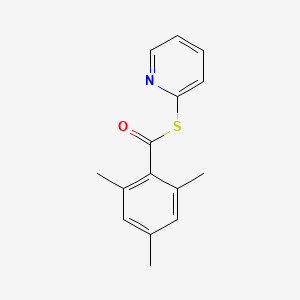
S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that features a pyridine ring and a trimethylbenzene moiety connected through a carbothioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of pyridine-2-thiol with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction proceeds through the formation of a thioester intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the carbothioate linkage, potentially leading to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted pyridine or benzene derivatives.
Scientific Research Applications
Chemistry: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyridine ring can act as a ligand, coordinating with metal ions or other active sites in biological molecules.
Comparison with Similar Compounds
- S-(Pyridin-2-yl) 4-nitrobenzothioate
- S-(Pyridin-2-yl) 4-methylbenzothioate
- S-(Pyridin-2-yl) 4-methoxybenzothioate
Comparison: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. In contrast, the similar compounds listed above have different substituents on the benzene ring, which can lead to variations in their chemical and physical properties.
Properties
CAS No. |
81787-27-1 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
S-pyridin-2-yl 2,4,6-trimethylbenzenecarbothioate |
InChI |
InChI=1S/C15H15NOS/c1-10-8-11(2)14(12(3)9-10)15(17)18-13-6-4-5-7-16-13/h4-9H,1-3H3 |
InChI Key |
JXXAWEHLZDJNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)SC2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















